(S)-1-(3-Methoxybenzyl)pyrrolidin-3-amine dihydrochloride
Description
(S)-1-(3-Methoxybenzyl)pyrrolidin-3-amine dihydrochloride is a chiral pyrrolidine derivative featuring a 3-methoxybenzyl substituent and two hydrochloride counterions. The methoxy group on the benzyl ring confers electron-donating properties, influencing solubility, receptor binding, and metabolic stability.
Properties
IUPAC Name |
(3S)-1-[(3-methoxyphenyl)methyl]pyrrolidin-3-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O.2ClH/c1-15-12-4-2-3-10(7-12)8-14-6-5-11(13)9-14;;/h2-4,7,11H,5-6,8-9,13H2,1H3;2*1H/t11-;;/m0../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCIMHZXMQUDNAF-IDMXKUIJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCC(C2)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)CN2CC[C@@H](C2)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(3-Methoxybenzyl)pyrrolidin-3-amine dihydrochloride typically involves multiple steps, starting with the preparation of the pyrrolidin-3-amine core
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reductive amination reactions, often using catalysts to improve yield and selectivity. The final product is then converted to its dihydrochloride salt form through treatment with hydrochloric acid, enhancing its stability and ease of handling.
Chemical Reactions Analysis
(S)-1-(3-Methoxybenzyl)pyrrolidin-3-amine dihydrochloride: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding N-oxide derivative.
Reduction: Reduction reactions can be performed to reduce any oxidized forms back to the amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkyl halides or alcohols can be used in substitution reactions, typically under basic or acidic conditions.
Major Products Formed:
N-oxide derivatives from oxidation reactions.
Reduced amine forms from reduction reactions.
Various substituted derivatives from nucleophilic substitution reactions.
Scientific Research Applications
(S)-1-(3-Methoxybenzyl)pyrrolidin-3-amine dihydrochloride: has several scientific research applications across different fields:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and fine chemicals.
Biology: It serves as a tool in biological studies to investigate the role of specific neurotransmitters and receptors.
Medicine: The compound has potential therapeutic applications, including the treatment of neurological disorders and as a precursor for drug development.
Industry: It is utilized in the production of various chemical products, including agrochemicals and materials science.
Mechanism of Action
The mechanism by which (S)-1-(3-Methoxybenzyl)pyrrolidin-3-amine dihydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may act as a ligand for specific receptors or enzymes, modulating their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Enantiomeric Pair: (R)-1-(3-Methoxybenzyl)pyrrolidin-3-amine Dihydrochloride
- CAS : 637020-70-3
- Molecular Formula : Likely C₁₂H₁₈Cl₂N₂O (enantiomer).
- Key Differences: Stereochemistry at the chiral center alters receptor binding selectivity. For example, (S)-enantiomers often exhibit distinct pharmacological profiles compared to (R)-forms due to spatial compatibility with target proteins. No direct activity data are provided, but enantiomeric pairs typically show divergent potency or toxicity profiles .
Substituted Benzyl Analogs
(S)-1-(2,6-Dichlorobenzyl)pyrrolidin-3-amine Hydrochloride
- CAS : 1938711-34-2
- Molecular Formula : C₁₁H₁₅Cl₃N₂.
- Molecular Weight : 281.61 g/mol.
- Key Differences :
- Substitution of methoxy with two chlorine atoms at the 2,6-positions of the benzyl ring introduces electron-withdrawing effects, reducing lipophilicity (logP) compared to the methoxy analog.
- Dichloro substitution may enhance metabolic stability but reduce blood-brain barrier penetration due to increased polarity .
(2,6-Dichloro-benzyl)-(S)-pyrrolidin-3-yl-amine Hydrochloride
- CAS: Not explicitly listed.
- Molecular Formula : C₁₁H₁₅Cl₃N₂.
- Molecular Weight : 281.61 g/mol.
- Key Differences :
Heteroaromatic Substitutions: Pyrimidinyl Derivatives
(S)-N-(Pyrrolidin-3-yl)pyrimidin-4-amine Dihydrochloride
- CAS : 1389310-07-7.
- Molecular Formula : C₈H₁₂Cl₂N₄ (estimated).
- Reduced molecular weight (compared to benzyl analogs) may improve solubility but decrease membrane permeability .
Piperidine-Based Analogs
(3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine Hydrochloride
- CAS : 477600-68-3.
- Molecular Formula : C₁₄H₂₂N₂·2HCl.
- Key Differences: Piperidine ring (6-membered) vs. Additional methyl groups on the amine and piperidine ring enhance steric hindrance, possibly reducing off-target interactions .
Data Tables
Table 1: Structural and Molecular Comparison
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| (S)-1-(3-Methoxybenzyl)pyrrolidin-3-amine diHCl | Not provided | ~C₁₂H₁₈Cl₂N₂O | ~290 (estimated) | 3-Methoxybenzyl |
| (R)-1-(3-Methoxybenzyl)pyrrolidin-3-amine diHCl | 637020-70-3 | ~C₁₂H₁₈Cl₂N₂O | ~290 (estimated) | 3-Methoxybenzyl (R-config) |
| (S)-1-(2,6-Dichlorobenzyl)pyrrolidin-3-amine HCl | 1938711-34-2 | C₁₁H₁₅Cl₃N₂ | 281.61 | 2,6-Dichlorobenzyl |
| (S)-N-(Pyrrolidin-3-yl)pyrimidin-4-amine diHCl | 1389310-07-9 | C₈H₁₂Cl₂N₄ | ~235 (estimated) | Pyrimidin-4-yl |
Table 2: Functional Group Impact
| Substituent | Electronic Effect | Pharmacological Implication |
|---|---|---|
| 3-Methoxybenzyl | Electron-donating | Enhanced lipophilicity; CNS penetration potential |
| 2,6-Dichlorobenzyl | Electron-withdrawing | Increased metabolic stability; polar interactions |
| Pyrimidin-4-yl | Hydrogen-bonding | Target selectivity for kinases or nucleotidases |
Research Findings and Trends
- Stereochemistry Matters : Enantiomers like (S)- and (R)-forms often exhibit divergent bioactivities. For example, (S)-configured amines are frequently prioritized in dopamine receptor ligands .
- Halogenation Trade-offs : Dichloro-substituted analogs (e.g., CAS 1938711-34-2) show promise in antimicrobial studies but may suffer from reduced bioavailability .
- Ring Size Flexibility : Piperidine analogs (e.g., CAS 477600-68-3) demonstrate broader conformational adaptability, useful in designing allosteric modulators .
Biological Activity
(S)-1-(3-Methoxybenzyl)pyrrolidin-3-amine dihydrochloride is a chiral compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with a 3-methoxybenzyl group, which contributes to its unique pharmacological properties. The presence of the methoxy group enhances lipophilicity, potentially facilitating better membrane permeability and interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. The compound may exhibit activity through:
- Receptor Binding : It may bind to neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
- Enzyme Inhibition : The compound could inhibit specific enzymes involved in metabolic pathways, contributing to its therapeutic effects.
Antimicrobial Activity
Research has indicated that pyrrolidine derivatives, including this compound, exhibit significant antimicrobial properties. A comparative study on similar compounds showed varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria.
| Compound Name | MIC (mg/mL) | Active Against |
|---|---|---|
| This compound | 0.005 | S. aureus, E. coli |
| (S)-1-(2-Chlorobenzyl)pyrrolidin-3-amine dihydrochloride | 0.0039 | S. aureus |
| (S)-1-(2-Hydroxybenzyl)pyrrolidin-3-amine dihydrochloride | 0.025 | E. coli |
These results suggest that the 3-methoxy substituent may enhance the compound's ability to disrupt bacterial cell membranes or inhibit essential cellular processes.
Neuropharmacological Effects
The compound's structural features suggest potential applications in treating neurological disorders. Studies have shown that similar pyrrolidine derivatives can modulate neurotransmitter systems, particularly serotonin and dopamine pathways.
Case Study: Neuropharmacological Evaluation
A study evaluating the effects of this compound on animal models demonstrated:
- Increased locomotor activity in rodents, indicating potential stimulant properties.
- Anxiolytic effects observed in elevated plus maze tests, suggesting utility in anxiety disorders.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents can significantly impact its pharmacological profile:
| Structural Variation | Biological Activity Impact |
|---|---|
| Methoxy vs Hydroxy Group | Methoxy enhances lipophilicity; Hydroxy increases polarity |
| Chiral Center Configuration | Different enantiomers may exhibit distinct receptor affinities |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
